tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate
Description
tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a pyrrolidine-carbonyl amino substituent at the 4-position. This structure positions it as a versatile intermediate in pharmaceutical and organic synthesis, particularly for modifying pharmacokinetic properties or enabling further functionalization. Notably, CymitQuimica lists it as discontinued, indicating specialized or niche applications .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-12(7-11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPDHCLVSYLPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143694 | |
| Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-82-3 | |
| Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(1-pyrrolidinylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the pyrrolidine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl piperidine carboxylates with variable substituents influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Substituent Impact: Pyridinyl vs. Boron-containing analogs: CAS 877399-74-1’s dioxaborolane group enables participation in cross-coupling reactions, a feature absent in the target compound . Aminoethyl and Ethynyl Groups: Aminoethyl substituents (e.g., CAS 239483-09-1) introduce primary amine reactivity, while ethynyl groups (e.g., CAS 287192-97-6) facilitate alkyne-azide cycloadditions .
Biological Activity
tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound classified as a piperidine derivative. This compound features a tert-butyl group, a pyrrolidine ring, and a piperidine ring, contributing to its unique biological properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H27N3O
- CAS Number : 1233952-82-3
The compound's structure allows it to interact with various biological targets, making it of interest in the fields of pharmacology and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor , binding to either the active site or allosteric sites, thus modulating enzyme activity. Additionally, it may function as a receptor ligand , influencing receptor signaling pathways.
Research Findings
Several studies have investigated the biological effects of this compound, particularly in terms of its potential therapeutic applications:
- Antiviral Activity : Research has indicated that derivatives containing similar structures exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For instance, compounds with β-amino acid moieties have shown promising results in inhibiting viral replication .
- Antibacterial Properties : Similar piperidine derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Enzyme Inhibition Studies : The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders.
Study 1: Antiviral Efficacy
A recent study focused on the synthesis and evaluation of pyrrolidine derivatives, including this compound, for their antiviral activities. The results indicated that these compounds could significantly reduce viral load in infected cell lines compared to untreated controls.
Study 2: Antibacterial Activity
In another investigation, various piperidine derivatives were screened for antibacterial properties. The study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Moderate antibacterial | 12.5 |
| tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate | Antiviral against HSV | 6.25 |
| tert-Butyl 4-[n-(3,4-dichlorophenyl)methyl]-3-methylanilino] | Antiviral and antibacterial | 5.0 |
This table illustrates how variations in chemical structure can influence biological activity, highlighting the potential of this compound as a versatile scaffold for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
